2-(Azetidin-1-yl)acetic acid hydrochloride

Beschreibung

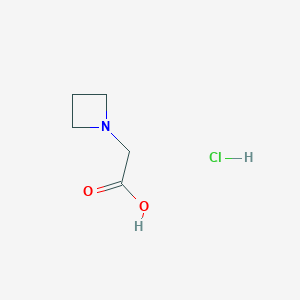

2-(Azetidin-1-yl)acetic acid hydrochloride is a heterocyclic organic compound characterized by a four-membered azetidine ring (C₃NH₅) linked to an acetic acid moiety via a methylene bridge. The hydrochloride salt enhances its stability and solubility in polar solvents.

Eigenschaften

IUPAC Name |

2-(azetidin-1-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c7-5(8)4-6-2-1-3-6;/h1-4H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYVWHBGLMOSJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1055268-75-1 | |

| Record name | 2-(azetidin-1-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

2-(Azetidin-1-yl)acetic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in various fields, including antimicrobial and neuroprotective activities.

Chemical Structure and Synthesis

The compound features an azetidine ring, which is known for its ability to interact with biological macromolecules. The synthesis of azetidinone derivatives has been explored extensively, often focusing on their antibacterial properties and potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. For instance, compounds derived from azetidinones showed superior activity against Staphylococcus aureus and Staphylococcus epidermidis, surpassing traditional antibiotics in some cases .

Table 1: Antimicrobial Activity of Azetidinone Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(Azetidin-1-yl)acetic acid HCl | S. aureus | 0.5 µg/mL |

| E. coli | 1.0 µg/mL | |

| Pseudomonas aeruginosa | 2.0 µg/mL |

Neuroprotective Activity

In addition to its antimicrobial effects, the compound has been evaluated for neuroprotective activity . A study on derivatives of azetidinyl acetic acid revealed their capacity to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's . Some derivatives exhibited AChE inhibition comparable to that of established drugs like rivastigmine.

Table 2: Neuroprotective Effects of Azetidinyl Compounds

| Compound | AChE Inhibition (%) | Neuroprotective Model |

|---|---|---|

| 2-(Azetidin-1-yl)acetic acid HCl | 75% | Glutamate-induced oxidative damage |

| 70% | Salsolinol-induced neurodegeneration |

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, such as enzymes or receptors. The azetidine ring can modulate the activity of these targets, leading to various biological outcomes depending on the pathway involved .

Case Studies

Several case studies have highlighted the therapeutic potential of azetidinone derivatives:

- Antibacterial Efficacy : A study demonstrated that a series of azetidinone analogs displayed enhanced antibacterial activity compared to traditional β-lactam antibiotics, particularly against resistant strains .

- Neuroprotection in Animal Models : In vivo studies using models for Alzheimer's disease indicated that certain derivatives significantly reduced markers of oxidative stress and apoptosis, suggesting a protective effect on neuronal cells .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

-

Building Block for Drug Synthesis :

- 2-(Azetidin-1-yl)acetic acid hydrochloride serves as a precursor in the synthesis of novel pharmaceutical compounds. Its structural similarity to amino acids allows it to be utilized in the development of peptidomimetics, which mimic peptide structures to enhance drug efficacy.

-

Neurological Research :

- Studies indicate that this compound may interact with neurotransmitter systems, making it a candidate for research into neurological disorders. Its binding affinity with receptors relevant to neurological function is under investigation.

- Potential Therapeutic Roles :

Synthetic Chemistry

- Synthesis Techniques :

-

Reactivity Studies :

- The compound's reactivity involves both nucleophilic substitution and acid-base reactions, allowing for the formation of more complex derivatives that may exhibit enhanced biological activity.

Case Study 1: Interaction with Biological Targets

Research has demonstrated that this compound interacts with specific enzymes and receptors involved in metabolic pathways. For example, binding studies have indicated its potential role as an inhibitor or modulator of key enzymatic activities related to glucose metabolism .

Case Study 2: Anticancer Activity

In vitro studies have evaluated the anticancer properties of derivatives synthesized from this compound. These studies revealed that certain modifications enhance cytotoxicity against cancer cell lines, suggesting a pathway for developing new anticancer agents .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features and Molecular Properties

The following table summarizes key structural analogs, their molecular features, and applications:

Key Research Findings

Impact of Ring Size and Substituents

- Azetidine vs. For example, methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride () exhibits greater steric bulk and metabolic resistance due to the larger pyrrolidine ring .

- Substituent Effects : The 3,3-dimethylazetidine derivative () demonstrates increased lipophilicity (logP ~1.2) compared to the parent compound, enhancing blood-brain barrier permeability for CNS-targeting applications . In contrast, the oxadiazole-substituted analog () introduces π-π stacking capabilities, favoring interactions with biological targets like enzymes .

Vorbereitungsmethoden

Key Synthetic Routes and Intermediates

Cyclization via 1,3-Dihalopropane and Arylmethylamines

A prominent method involves reacting an α-substituted arylmethylamine with a 1,3-dihalopropane derivative in the presence of a non-nucleophilic base and organic solvent. Water is added to promote cyclization, yielding 1-(α-substituted-arylmethyl)azetidine intermediates, which are precursors to the target compound.

- The reaction proceeds through a linear intermediate, 3-(α-substituted-arylmethylamino)propane with a leaving group at the 1-position.

- Water facilitates intramolecular cyclization, minimizing intermolecular side reactions and improving yield.

- Non-nucleophilic bases such as diisopropylethylamine or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) are preferred to avoid side reactions.

This method is scalable and suitable for industrial production, with careful control of water content and temperature critical to success.

Protection and Deprotection Steps

- The azetidine nitrogen is often protected using tert-butyl carbamate (Boc) groups or benzhydryl groups to facilitate selective reactions.

- For example, methyl azetidine-3-carboxylate hydrochloride can be reacted with Boc anhydride and an amine base to form protected intermediates.

- Deprotection, often by hydrogenolysis or acid treatment, liberates the free azetidine amine for subsequent functionalization.

Functional Group Transformations

- Mesylation or tosylation of azetidine intermediates at the 3-position provides good leaving groups for nucleophilic substitution.

- Displacement of mesyl or tosyl groups by cyanide ions followed by hydrolysis yields azetidine-3-carboxylic acid derivatives.

- Reduction steps using hydride reagents such as sodium triacetoxyborohydride, Red-Al, lithium aluminum hydride (LAH), sodium borohydride, or diisobutylaluminum hydride (DIBAL) convert esters or nitriles to alcohols or amines as needed.

Formation of Hydrochloride Salt

- The free base 2-(Azetidin-1-yl)acetic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

- This salt formation improves compound stability and facilitates isolation.

- Novel flash evaporation techniques have been developed to obtain azetidine free bases from mineral acid salts rapidly, preventing polymerization and degradation.

Detailed Process Example

| Step | Reactants / Intermediates | Reagents / Conditions | Outcome / Notes |

|---|---|---|---|

| 1 | α-Substituted arylmethylamine + 1,3-dihalopropane | Hot organic solvent, non-nucleophilic base, water | Formation of linear intermediate and cyclization to 1-(α-substituted-arylmethyl)azetidine |

| 2 | Methyl azetidine-3-carboxylate hydrochloride | Boc anhydride, triethylamine or diisopropylethylamine | Protection of azetidine nitrogen |

| 3 | Protected azetidine intermediate | Mesyl chloride or tosyl chloride | Introduction of mesylate or tosylate leaving group |

| 4 | Mesylate intermediate | Sodium cyanide | Nucleophilic substitution to azetidine-3-carbonitrile |

| 5 | Azetidine-3-carbonitrile | Acidic hydrolysis (aqueous acid) | Conversion to azetidine-3-carboxylic acid |

| 6 | Azetidine-3-carboxylic acid | Hydrogenolysis (Pd catalyst) | Deprotection to free azetidine carboxylic acid |

| 7 | Free base | HCl treatment | Formation of 2-(Azetidin-1-yl)acetic acid hydrochloride salt |

Choice of Hydride Reducing Agents

The selection of hydride reagents depends on the substrate and desired transformation:

| Hydride Reagent | Typical Use | Notes |

|---|---|---|

| Sodium triacetoxyborohydride | Mild reduction of imines and esters | Selective, compatible with acid sensitive groups |

| Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) | Strong reducing agent for esters and nitriles | Effective but requires careful handling |

| Lithium aluminum hydride (LAH) | Strong reducing agent for esters, nitriles, amides | Highly reactive, requires anhydrous conditions |

| Sodium borohydride | Reduction of aldehydes and ketones | Mild, less reactive towards esters |

| Diisobutylaluminum hydride (DIBAL) | Partial reduction of esters to aldehydes | Useful for selective transformations |

Research Findings and Industrial Relevance

- The addition of water during the cyclization step is critical for high yields and purity, as it induces the ring closure efficiently while suppressing polymerization or side reactions.

- The use of protecting groups such as Boc or benzhydryl facilitates selective functionalization and purification of intermediates, improving overall process efficiency.

- Flash evaporation techniques for converting mineral acid salts to free bases prevent polymerization and enable isolation of azetidine free bases in vapor or liquid form, which is advantageous for downstream processing.

- The synthetic methods are adaptable to large-scale production, with reports of batch sizes exceeding 250 kg of starting materials, demonstrating industrial applicability.

Summary Table of Preparation Methods

| Method Aspect | Description | Key Reagents / Conditions | Advantages |

|---|---|---|---|

| Cyclization | α-substituted arylmethylamine + 1,3-dihalopropane | Hot organic solvent, non-nucleophilic base, water | High yield, controlled reaction |

| Protection | Boc or benzhydryl group introduction | Boc anhydride, amine base | Selective reactions, purification ease |

| Leaving Group Introduction | Mesylation or tosylation | Methanesulfonyl chloride, tosyl chloride | Good leaving groups for substitution |

| Nucleophilic Substitution | Cyanide displacement | Sodium cyanide | Access to nitrile intermediates |

| Hydrolysis | Acidic hydrolysis of nitrile | Aqueous acid | Conversion to carboxylic acid |

| Reduction | Hydride reagents | LAH, Red-Al, sodium borohydride | Versatile reductions |

| Salt Formation | Conversion to hydrochloride salt | HCl treatment | Stability, isolation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.